molecular formula C19H19F2NO3 B2359511 [2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate CAS No. 387841-51-2

[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate

Cat. No.: B2359511
CAS No.: 387841-51-2
M. Wt: 347.362
InChI Key: MDKKGLJTOMSYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate is a chemical compound known for its unique properties and diverse applications in various fields of scientific research. This compound is particularly valuable in medicinal chemistry, materials science, and bioengineering due to its structural characteristics and reactivity.

Scientific Research Applications

[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate typically involves the reaction of 2,6-difluoroaniline with oxoacetic acid derivatives under specific conditions. The reaction is often catalyzed by palladium-based catalysts and can involve various coupling reactions such as Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck reactions .

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening kits and automated synthesis processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

The mechanism of action of [2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [2,6-Difluoroanilino(oxo)acetic acid]: This compound shares structural similarities and is used in similar applications.

    [2,5-Difluoroaniline]: Another related compound with similar reactivity and applications.

    [2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate: A closely related compound with slight structural differences.

Uniqueness

[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate is unique due to its specific structural features, which confer distinct reactivity and properties. Its tert-butylbenzoate moiety enhances its stability and makes it suitable for various applications in research and industry.

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO3/c1-19(2,3)13-9-7-12(8-10-13)18(24)25-11-16(23)22-17-14(20)5-4-6-15(17)21/h4-10H,11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKGLJTOMSYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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